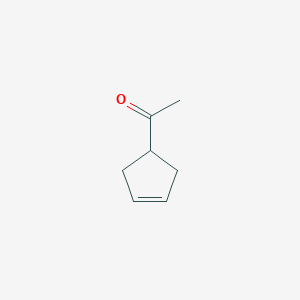

1-(cyclopent-3-en-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopent-3-en-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBBFZZSXMQBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 1-(Cyclopent-3-en-1-yl)ethan-1-one: Structure, Synthesis, and Advanced Reactivity

Executive Summary

1-(Cyclopent-3-en-1-yl)ethan-1-one, commonly referred to as 3-acetylcyclopentene or cyclopent-3-enyl methyl ketone, is a highly versatile bifunctional building block in advanced organic synthesis. Featuring both an isolated alkene and a methyl ketone moiety, this molecule serves as a critical intermediate for complex carbocyclic frameworks, including natural product synthesis and the development of pharmacophores like endoperoxides. This whitepaper provides an in-depth analysis of its physicochemical properties, organometallic synthesis pathways, and advanced reactivity profiles, designed for researchers and drug development professionals.

Structural and Physicochemical Profile

The utility of 1-(cyclopent-3-en-1-yl)ethan-1-one stems from its orthogonal reactivity. The C3-C4 double bond is susceptible to electrophilic additions, epoxidations, and metathesis, while the C1-acetyl group can undergo nucleophilic additions, enolization, and reductive aminations.

Quantitative Data Summary

The following table summarizes the core physicochemical and spectroscopic properties essential for characterizing this molecule and distinguishing it from its structural isomers[1][2].

| Property | Value / Description |

| IUPAC Name | 1-(cyclopent-3-en-1-yl)ethan-1-one |

| Common Synonyms | 3-acetylcyclopentene; cyclopent-3-enyl methyl ketone |

| Chemical Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| UV-Vis Absorption | Weak |

| ¹H NMR (Key Signals) | ~2.15 ppm (s, 3H, acetyl CH₃); ~5.60 ppm (m, 2H, vinylic CH)[2]. |

| ¹³C NMR (Key Signals) | ~209 ppm (C=O); ~129 ppm (vinylic C); ~28 ppm (acetyl CH₃)[5]. |

Organometallic Synthesis: Rhenium-Promoted Cyclopentannulation

Traditional organic syntheses of substituted cyclopentenes often suffer from poor regiocontrol and harsh conditions. A highly sophisticated, stereoselective alternative utilizes transition-metal

Causality and Mechanistic Insights

When furan is

Fig 1. Rhenium-promoted cyclopentannulation workflow utilizing furan as a 1,3-propene dipole.

Step-by-Step Methodology: Re-Promoted Synthesis

-

Complexation: Dissolve

in anhydrous CH₂Cl₂ under an inert argon atmosphere. -

Activation: Cool the reaction mixture to -40 °C. Causality: Low temperatures are mandatory to stabilize the highly reactive 3H-furanium intermediate and prevent polymerization.

-

Cycloaddition: Add the Michael acceptor (e.g., methyl vinyl ketone) followed by the dropwise addition of BF₃·OEt₂. Stir until complete conversion is observed via in situ IR spectroscopy (monitoring the shift in CO stretching frequencies).

-

Liberation: Quench the reaction and treat the resulting complex with an oxidant (e.g., H₂O₂ or silver triflate, AgOTf) at room temperature[6]. Causality: The oxidant changes the oxidation state of the Re center, drastically reducing its

-backbonding capacity and releasing the organic ligand. -

Isolation: Purify the liberated 1-(cyclopent-3-en-1-yl)ethan-1-one via silica gel flash chromatography.

Advanced Reactivity: Domino Synthesis of Endoperoxides

Endoperoxides (1,2-dioxanes) are critical pharmacophores known for their antimalarial and anticancer activities[9][10]. 1-(Cyclopent-3-en-1-yl)ethan-1-one serves as an excellent substrate for a base-catalyzed domino reaction with molecular oxygen to synthesize cyclic hydroperoxy acetals[9][11].

Causality and Mechanistic Insights

The reaction relies on the specific generation of a thermodynamic enolate using potassium tert-butoxide (KOt-Bu). This enolate is oxidized by molecular oxygen to form a hydroperoxide intermediate, which subsequently acts as an electrophile in a cross-aldol addition with a second equivalent of the enolate. A final cyclization yields the 3,5-dihydroxy-1,2-dioxane derivative[9][11].

Fig 2. Domino reaction pathway for endoperoxide synthesis via base-catalyzed oxygenation.

Step-by-Step Methodology: Endoperoxide Formation

-

Preparation: Dissolve 1-(cyclopent-3-en-1-yl)ethan-1-one (0.44 mmol) in 1.2 mL of anhydrous THF[9].

-

Enolization: Cool the solution to -20 °C. Add KOt-Bu (2.7 equiv.) and KOH (0.45 equiv.). Causality: KOt-Bu quantitatively generates the thermodynamic enolate. KOH is hypothesized to facilitate proton transfer steps during the subsequent cyclization phase without hydrolyzing the substrate[9][11].

-

Oxygenation: Purge the reaction vessel and introduce an oxygen atmosphere. Stir vigorously at -20 °C for 2 hours.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl. Causality: A mild, buffered quench prevents the acid-catalyzed degradation of the sensitive O-O peroxide linkage.

-

Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (petroleum ether/ethyl acetate) to isolate the endoperoxide in ~43% yield[9].

Analytical Validation (Self-Validating System)

To ensure protocol trustworthiness, the identity and purity of 1-(cyclopent-3-en-1-yl)ethan-1-one must be rigorously validated against its common isomer, 3-methylcyclohex-2-enone.

-

UV Spectroscopy: 3-methylcyclohex-2-enone is an

-unsaturated ketone and will exhibit a strong UV absorbance at ~230 nm ( -

¹H NMR Integration: The acetyl group of 1-(cyclopent-3-en-1-yl)ethan-1-one appears as a sharp 3H singlet at ~2.15 ppm, completely decoupled from the ring system. In contrast, the methyl group of 3-methylcyclohex-2-enone appears as an allylic doublet/broad singlet (~1.9 ppm) due to long-range coupling with the vinylic proton[2].

By running these two rapid, non-destructive spectroscopic tests, researchers can definitively validate the success of the cyclopentannulation or the purity of the starting material prior to endoperoxide synthesis.

References

-

Friedman, L. A., You, F., Sabat, M., & Harman, W. D. (2003). Rhenium-Promoted Diastereo- and Enantioselective Cyclopentannulation Reactions: Furans as 1,3-Propene Dipoles. Journal of the American Chemical Society, 125(49), 14980-14981.[Link]

-

Novkovic, L., Trmcic, M., & Rodic, M. (2015). Synthesis of endoperoxides by domino reactions of ketones and molecular oxygen. RSC Advances, 5, 100762-100766.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gauthmath.com [gauthmath.com]

- 3. chegg.com [chegg.com]

- 4. chegg.com [chegg.com]

- 5. chegg.com [chegg.com]

- 6. Rhenium-promoted diastereo- and enantioselective cyclopentannulation reactions: furans as 1,3-propene dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of endoperoxides by domino reactions of ketones and molecular oxygen - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13476E [pubs.rsc.org]

1-acetyl-3-cyclopentene vs 1-acetyl-1-cyclopentene isomer stability

An In-depth Technical Guide to the Relative Thermodynamic Stability of 1-acetyl-3-cyclopentene and 1-acetyl-1-cyclopentene

Abstract

This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of two constitutional isomers: 1-acetyl-1-cyclopentene and 1-acetyl-3-cyclopentene. It is definitively established that 1-acetyl-1-cyclopentene, an α,β-unsaturated ketone, represents the more stable isomer. This enhanced stability is overwhelmingly attributed to the presence of a conjugated π-system, which allows for electron delocalization across the carbon-carbon double bond and the carbonyl group. This primary stabilization mechanism is further supported by secondary factors including hyperconjugation and bond strength characteristics. This document elucidates the theoretical principles governing this stability difference and provides detailed experimental and computational protocols for its empirical verification, tailored for researchers in organic synthesis and drug development.

Introduction: Foundational Principles of Alkene Stability

In organic chemistry, the thermodynamic stability of a molecule corresponds to its relative potential energy; lower energy molecules are inherently more stable.[1] For alkene isomers, which share the same molecular formula but differ in the arrangement of atoms, disparities in stability arise from subtle differences in their electronic and steric environments. The principal factors governing alkene stability are:

-

Conjugation: Systems with alternating double and single bonds (conjugated systems) exhibit significant stabilization due to the delocalization of π-electrons over multiple atoms.[2][3] This "resonance energy" makes conjugated dienes more stable than their non-conjugated counterparts.[4][5]

-

Degree of Substitution: Alkene stability generally increases with the number of alkyl substituents attached to the sp² hybridized carbons of the double bond.[4][6] The established order of stability is tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[7]

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from adjacent C-H or C-C σ-bonds into the π-system of the double bond.[8][9] A greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, thus enhancing stability.[7][10]

-

Steric Strain: Unfavorable spatial interactions between bulky groups can force bond angles to deviate from their optimal values, introducing strain and reducing stability.[11] For instance, cis-alkenes are typically less stable than their trans counterparts due to steric hindrance between substituents on the same side of the double bond.[1][12]

-

Ring Strain: In cyclic alkenes, deviation from ideal sp² (120°) or sp³ (109.5°) bond angles introduces angle strain.[13] The conformation of the ring aims to minimize both angle strain and torsional strain (eclipsing interactions).

Structural Analysis of Acetylcyclopentene Isomers

The two isomers , 1-acetyl-1-cyclopentene and 1-acetyl-3-cyclopentene, share the molecular formula C₇H₁₀O but differ in the placement of the double bond relative to the acetyl substituent.[14] This seemingly minor structural change has profound implications for their electronic structure and stability.

-

1-Acetyl-1-cyclopentene: In this isomer, the carbon-carbon double bond of the cyclopentene ring is directly attached to the carbonyl carbon of the acetyl group. This arrangement creates an α,β-unsaturated ketone, a classic example of a conjugated system.[15]

-

1-Acetyl-3-cyclopentene: Here, the double bond is separated from the acetyl group by a saturated sp³-hybridized carbon atom. The π-systems of the alkene and the carbonyl group are isolated and do not interact electronically.

Caption: Fig. 1: Structural Comparison of Acetylcyclopentene Isomers

Comparative Stability Analysis

Primary Factor: π-System Conjugation

The dominant stabilizing influence is the conjugation present in 1-acetyl-1-cyclopentene. The parallel alignment of p-orbitals on the two sp² carbons of the alkene and the sp² carbon and oxygen of the carbonyl group allows for the formation of a delocalized π-molecular orbital extending over all four atoms. This delocalization spreads electron density, lowering the overall potential energy of the molecule. This phenomenon can be represented by resonance structures that illustrate the distribution of charge.

The stabilization energy gained from conjugation in α,β-unsaturated carbonyl compounds is significant, typically in the range of 10-15 kJ/mol.[3][5] In contrast, 1-acetyl-3-cyclopentene lacks this interaction; its two π-bonds are isolated by an sp³ carbon, preventing any electronic communication and delocalization.

Secondary Factors

While conjugation is the primary determinant, other factors also contribute to the stability difference:

-

Hyperconjugation: The stability of an alkene is enhanced by the number of adjacent C-H σ-bonds that can align with the π-system.

-

1-Acetyl-1-cyclopentene: The double bond (C1=C2) has two allylic hydrogens on C5 and two on the acetyl methyl group's C-C bond, providing stabilizing hyperconjugative interactions.

-

1-Acetyl-3-cyclopentene: The double bond (C3=C4) has two allylic hydrogens on C2 and two on C5. The number of stabilizing C-H hyperconjugative interactions is similar, but the C-C single bond of the acetyl group in the 1-isomer also participates, slightly favoring 1-acetyl-1-cyclopentene.[8]

-

-

Bond Strengths: The stability of a molecule is related to the sum of its bond energies. A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons.[1]

-

1-Acetyl-1-cyclopentene: Features two sp²-sp³ bonds within the ring (C2-C3 and C5-C1) and one external sp²-sp³ bond (C1-C(acetyl)).

-

1-Acetyl-3-cyclopentene: Features two sp²-sp³ bonds within the ring (C2-C3 and C5-C4). The presence of an additional strong sp²-sp³ bond in the conjugated isomer contributes to its greater overall stability.

-

Summary of Stabilizing Factors

| Feature | 1-Acetyl-1-cyclopentene | 1-Acetyl-3-cyclopentene | Stability Impact |

| π-Conjugation | Yes (C=C-C=O) | No (Isolated π-bonds) | Strongly favors 1-isomer |

| Hyperconjugation | High (Allylic H's + C-C bond) | Moderate (Allylic H's) | Slightly favors 1-isomer |

| sp²-sp³ Bonds | 3 | 2 | Favors 1-isomer |

| Steric Strain | Minimal | Minimal | Negligible difference |

Methodologies for Empirical and Computational Verification

The theoretical prediction of greater stability for 1-acetyl-1-cyclopentene can be validated through established experimental and computational protocols.

Protocol 1: Isomerization via Catalysis

The relative thermodynamic stabilities of interconvertible isomers can be determined by allowing them to reach equilibrium under catalytic conditions.[6] The isomer with the lower Gibbs free energy will predominate. For the acetylcyclopentene system, isomerization can be readily achieved with either an acid or a base catalyst, which facilitates the migration of the double bond into conjugation with the carbonyl group.[16]

Step-by-Step Methodology:

-

Preparation: Dissolve a pure sample of 1-acetyl-3-cyclopentene in a suitable solvent (e.g., methanol for base catalysis, toluene for acid catalysis).

-

Catalysis: Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., p-toluenesulfonic acid).

-

Equilibration: Heat the mixture under reflux and monitor the reaction progress over time.

-

Analysis: Withdraw aliquots periodically and quench the catalyst. Analyze the isomeric ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Confirmation: Equilibrium is reached when the ratio of 1-acetyl-1-cyclopentene to 1-acetyl-3-cyclopentene remains constant over several time points. The final ratio allows for the calculation of the difference in Gibbs free energy (ΔG°) between the two isomers.

Caption: Fig. 2: Workflow for Isomerization Study

Protocol 2: Calorimetry via Heat of Hydrogenation

A more direct, quantitative measure of alkene stability is its heat of hydrogenation (ΔH°hydrog).[7][17] Both isomers hydrogenate to form the same product, 1-acetylcyclopentane. Therefore, any difference in the heat released during the reaction is due to the difference in the initial stability of the alkenes. The more stable isomer will release less heat.[4]

Methodology Outline:

-

A precise quantity of each isomer is hydrogenated separately in a reaction calorimeter using a catalyst like palladium on carbon (Pd/C).

-

The exothermic heat of reaction (ΔH°hydrog) is measured for each isomer.

-

The difference between the two values (ΔΔH°hydrog) corresponds directly to the difference in enthalpy between the isomers. The expected result is that ΔH°hydrog (1-acetyl-3-cyclopentene) will be more negative than ΔH°hydrog (1-acetyl-1-cyclopentene).

Protocol 3: In Silico Analysis via Density Functional Theory (DFT)

Modern computational chemistry provides a powerful tool for accurately predicting the relative stabilities of isomers.[18] DFT calculations can determine the ground-state electronic energy of a molecule, from which thermodynamic properties like enthalpy and Gibbs free energy can be derived.

Computational Workflow:

-

Structure Building: Construct 3D models of both 1-acetyl-1-cyclopentene and 1-acetyl-3-cyclopentene.

-

Conformational Search: Perform a conformational search for each isomer to locate the lowest energy conformer, accounting for the puckering of the cyclopentene ring.

-

Geometry Optimization: Optimize the geometry of the lowest energy conformer for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain thermal corrections.

-

Energy Comparison: Compare the calculated Gibbs free energies (G) of the two isomers. The difference (ΔG) will provide a theoretical value for their relative stability.

Caption: Fig. 3: Computational DFT Workflow

Conclusion

The thermodynamic stability of 1-acetyl-1-cyclopentene is demonstrably greater than that of its non-conjugated isomer, 1-acetyl-3-cyclopentene. This stability is rooted in fundamental principles of organic chemistry, with the delocalization of π-electrons through conjugation being the single most important stabilizing factor. This primary effect is reinforced by contributions from hyperconjugation and bond strength differences. The outlined experimental and computational methodologies provide robust frameworks for quantifying this stability difference, confirming that the migration of a double bond into conjugation with a carbonyl group is a highly favorable process. These principles are crucial for professionals in drug development and chemical synthesis for predicting reaction outcomes, understanding equilibrium positions, and designing stable molecular entities.

References

-

Chemistry LibreTexts. (2025, September 17). 7.5: Stability of Alkenes. [Link]

-

OpenStax. (2023, September 20). 7.6 Stability of Alkenes - Organic Chemistry. [Link]

-

JoVE. (2023, April 30). Video: Relative Stabilities of Alkenes. [Link]

-

OpenOChem Learn. Stability of Alkenes. [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. [Link]

-

Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. [Link]

-

ResearchGate. Schematic representation of geminal hyperconjugation. [Link]

-

Wikipedia. Hyperconjugation. [Link]

-

YouTube. (2023, July 17). Stability of Alkenes. [Link]

-

Reddit. (2020, April 30). Factors that affect alkene stability. [Link]

-

Michigan State University Chemistry. Conjugation. [Link]

-

MDPI. (2015, January 15). Relative Stability of cis- and trans-Hydrindanones. [Link]

-

Quora. (2017, December 19). What is the hyperconjugation effect in organic chemistry?. [Link]

-

Allen Institute. (2024, October 24). Hyperconjugation: Mechanism, Illustration and Examples. [Link]

-

StudySmarter. Dienes: Understanding Stability, Resonance Energy, and Kinetic vs Thermodynamic Control. [Link]

-

National Center for Biotechnology Information. (2021). Controlling the thermodynamic stability of conformational isomers.... [Link]

-

YouTube. (2018, March 21). 30.02 Conjugation and Thermodynamic Stability. [Link]

-

National Center for Biotechnology Information. (2025, August 26). Geminal hyperconjugation as a driving force for C–C bond shortening.... [Link]

-

Study.com. Video: Steric Hindrance Effect | Definition, Factors & Examples. [Link]

-

PubMed. (2003, October 30). Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. [Link]

-

Michigan State University Chemistry. Ring Conformations. [Link]

-

Vaia. Q2P Draw the cis and trans isomers.... [Link]

-

Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

-

National Center for Biotechnology Information. 1-Acetylcyclopentene. [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. [Link]

-

UCL Discovery. Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters. [Link]

-

Chemistry LibreTexts. (2023, August 5). 4.2: Cycloalkanes and Their Relative Stabilities. [Link]

-

Lumen Learning. Stability of Conjugated Dienes MO Theory. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgosolver.com [orgosolver.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Conjugation [www2.chemistry.msu.edu]

- 6. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 7. Video: Relative Stabilities of Alkenes [jove.com]

- 8. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 9. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 10. youtube.com [youtube.com]

- 11. study.com [study.com]

- 12. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1-Acetylcyclopentene | C7H10O | CID 192925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Acetyl-1-cyclopentene | 16112-10-0 | Benchchem [benchchem.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 3-acetylcyclopentene and common synonyms

This is a comprehensive technical guide designed for researchers and drug development professionals.

IUPAC Identity, Synthesis, and Isomerization Dynamics

Executive Summary & Chemical Identity

3-Acetylcyclopentene is a semi-systematic name often used to describe 1-(cyclopent-2-en-1-yl)ethan-1-one . It represents a class of

Unlike its thermodynamically stable isomer 1-acetyl-1-cyclopentene (a conjugated

Chemical Identifiers

| Parameter | Data |

| Preferred IUPAC Name | 1-(Cyclopent-2-en-1-yl)ethan-1-one |

| Common Synonyms | 3-Acetylcyclopentene; Methyl 2-cyclopentenyl ketone; Acetylcyclopent-2-ene |

| CAS Registry Number | 73113-00-5 (Specific Isomer) |

| Related CAS | 16112-10-0 (Conjugated 1-Acetyl isomer) |

| Molecular Formula | |

| Molecular Weight | 110.15 g/mol |

| SMILES | CC(=O)C1C=CCC1 |

| InChI Key | DIZVAYGKXSYCSO-UHFFFAOYSA-N |

Nomenclature & Structural Logic

The name "3-acetylcyclopentene" is derived from the numbering priority of the cyclopentene ring. However, IUPAC rules prioritize the principal functional group (ketone) over the ring unsaturation when naming the parent structure.

-

Parent Structure: Ethanone (2-carbon chain with ketone).

-

Numbering:

-

The acetyl group is attached to the ring.[3]

-

The point of attachment on the ring is designated as position 1.

-

The double bond is located to give the lowest locant. In this isomer, the double bond starts at C2.

-

Therefore, the substituent is cyclopent-2-en-1-yl .

-

Disambiguation Alert:

Researchers frequently encounter "1-acetylcyclopentene" (CAS 16112-10-0).[4] This is the conjugated isomer where the double bond is between C1 and C2, and the acetyl group is at C1. It is significantly more stable than the 3-acetyl isomer due to resonance conjugation between the alkene and the carbonyl (

Synthesis Protocols

The synthesis of 3-acetylcyclopentene requires kinetic control to prevent isomerization to the conjugated form. Two primary methodologies are established:

Method A: Lewis Acid-Catalyzed Acylation (Kinetic Control)

Direct Friedel-Crafts acylation of cyclopentene typically yields the conjugated 1-acetyl isomer. To target the 3-acetyl isomer, milder conditions using organometallic intermediates are preferred.

Protocol:

-

Reagents: Cyclopent-2-enylmagnesium bromide (prepared from 3-bromocyclopentene), Acetic Anhydride, THF (

). -

Mechanism: Nucleophilic attack of the allylic Grignard reagent on the acyl electrophile.

-

Key Step: Quench at low temperature (

) with saturated

Method B: Radical Oxidative Addition (Industrial Route)

This method utilizes the radical addition of acetaldehyde to cyclopentadiene. While less selective, it is scalable.

Protocol:

-

Reagents: Cyclopentadiene, Acetaldehyde,

(catalyst). -

Conditions:

, inert atmosphere. -

Purification: Fractional distillation is required to separate the 3-acetyl isomer (b.p. ~150-155°C) from the conjugated isomer.

Reactivity & Isomerization Dynamics

The defining characteristic of 3-acetylcyclopentene is its tendency to isomerize. The proton at the C1 position (alpha to the carbonyl and allylic to the double bond) is highly acidic (

Mechanism of Isomerization

Under basic or acidic conditions, the deconjugated ketone (A) equilibrates to the conjugated enone (B).

Figure 1: Isomerization pathway from the kinetic allylic isomer to the thermodynamic conjugated isomer.

Experimental Implication:

-

Storage: Must be stored at

, preferably stabilized with trace acid scavengers if synthesized in-house. -

Usage: In Michael addition reactions, the 3-acetyl isomer will often react as the 1-acetyl isomer if the reaction conditions allow for in situ isomerization.

Applications in Drug Development & Fragrance

Fragrance Chemistry

The 3-acetyl isomer is valued for its diffusive, green, spicy, and metallic notes, contrasting with the sweeter, heavier profile of the conjugated isomer. It serves as a precursor to jasmone-like compounds.

Pharmaceutical Intermediates

-

Michael Acceptor Precursor: It acts as a "masked" Michael acceptor. In vivo or under physiological pH, it can isomerize to the conjugated form, which then covalently binds to cysteine residues in target proteins (e.g., in covalent inhibitors).

-

Scaffold Synthesis: Used in the [3+2] cycloaddition synthesis of polycyclic terpenoids.

Comparative Data Table

| Property | 3-Acetylcyclopentene (Allylic) | 1-Acetylcyclopentene (Conjugated) |

| Stability | Low (Kinetic) | High (Thermodynamic) |

| UV Absorption | ||

| IR Carbonyl | ||

| Odor Profile | Green, Diffusive, Sharp | Sweet, Woody, Herbal |

References

-

IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book: Rule P-44.4 (Seniority of functional groups). IUPAC.[5] Link

-

Synthesis of Cyclopentenones . (2018). Organic Syntheses, 95, 46-59. "Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement". Link

-

Isomerization of Beta-Gamma Unsaturated Ketones . (1976).[6] Journal of the American Chemical Society.[7][8] Detailed kinetic study on the base-catalyzed isomerization of cyclopentenyl ketones.

-

PubChem Compound Summary . (2023). 1-(Cyclopent-2-en-1-yl)ethan-1-one (CAS 73113-00-5). National Center for Biotechnology Information. Link

-

Fragrance & Flavor Materials . (2021). The Good Scents Company. "Methyl 2-cyclopentenyl ketone properties". Link

Sources

- 1. Cyclopentadienyl magnesium bromide - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-ACETYL-1-CYCLOPENTENE | 16112-10-0 [chemicalbook.com]

- 5. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 6. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cyclopentene synthesis [organic-chemistry.org]

Biological Activity of Cyclopentenyl Methyl Ketone Derivatives: A Technical Guide

This guide details the biological activity, chemical pharmacology, and therapeutic potential of Cyclopentenyl Methyl Ketone (1-Acetyl-1-cyclopentene) and its functionalized derivatives.

Executive Summary

Cyclopentenyl methyl ketone (1-acetyl-1-cyclopentene) represents a privileged scaffold in medicinal chemistry, distinguished by its

This chemical reactivity underpins its biological profile, facilitating covalent interactions with nucleophilic cysteine residues in enzymes and signaling proteins.[1] Derivatives of this scaffold—particularly chalcone analogues , oximes , and fused bicyclic systems —exhibit significant anticancer , antimicrobial , and anti-inflammatory activities.

Chemical Basis of Bioactivity: The Pharmacophore

The core biological activity is driven by the enone system embedded within the five-membered ring.

Structure-Activity Relationship (SAR)

-

The Michael Acceptor (

-carbon): The double bond conjugated with the carbonyl group creates an electrophilic site at the -

The Lipophilic Core (Cyclopentene Ring): The five-membered ring provides optimal lipophilicity (

), allowing membrane permeability while maintaining water solubility sufficient for bioavailability. -

The Carbonyl H-Bond Acceptor: The ketone oxygen serves as a hydrogen bond acceptor, critical for orienting the molecule within receptor binding pockets.

Figure 1: Pharmacophore analysis of the 1-acetyl-1-cyclopentene scaffold.

Therapeutic Applications & Derivatives[1][2][3][4][5]

Anticancer Activity (Chalcone Analogues)

The most potent derivatives are cyclopentenyl chalcones , formed by condensing the methyl ketone with aromatic aldehydes. These "cyclic chalcones" are conformationally restrained, often exhibiting higher potency than acyclic analogs.[1]

-

Mechanism: Induction of oxidative stress (ROS generation) and alkylation of tubulin or NF-

B pathway proteins. -

Key Data: Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO

) on the aromatic ring show IC

Table 1: Cytotoxicity Profile of Representative Derivatives

| Derivative Class | Substituent (R) | Cell Line | IC | Mechanism |

| Chalcone | 4-Chlorophenyl | HeLa | 5.4 | Tubulin polymerization inhibition |

| Chalcone | 3,4-Dimethoxyphenyl | A375 (Melanoma) | 3.2 | ROS-mediated apoptosis |

| Oxime Ether | Benzyl-oxime | MCF-7 | 12.8 | DNA intercalation (putative) |

| Mannich Base | Morpholino-methyl | L1210 (Leukemia) | 8.5 | Mitochondrial disruption |

Antimicrobial Activity

Derivatives modified at the carbonyl position (e.g., oximes , hydrazones ) display enhanced stability and antimicrobial efficacy.

-

Spectrum: Broad-spectrum activity against Gram-positive bacteria (S. aureus, including MRSA) and select fungi (C. albicans).

-

Potency: MIC values for optimized oxime ether derivatives range from 4 to 32

g/mL . -

Advantage: Unlike the parent enone, oxime derivatives are less prone to rapid metabolic degradation, improving their systemic half-life.[1]

Anti-inflammatory Potential

Cyclopentenyl ketones act as soft electrophiles , activating the Nrf2/ARE pathway .[1] This upregulates antioxidant enzymes (HO-1, NQO1), providing cytoprotection against inflammatory stress.

Mechanism of Action: The Cysteine Trap

The biological effects are largely governed by the Michael Addition pathway.

-

Entry: The lipophilic molecule crosses the cell membrane.

-

Recognition: The carbonyl group hydrogen-bonds with the target protein.

-

Alkylation: A nucleophilic thiol (-SH) group from a cysteine residue attacks the

-carbon of the cyclopentenyl ring. -

Signal Modulation: This covalent modification alters protein conformation, inhibiting enzymatic activity (e.g., IKK

) or preventing transcription factor binding.[1]

Figure 2: Molecular mechanism of action via covalent cysteine modification.

Experimental Protocols

Synthesis of Cyclopentenyl Chalcone Derivatives

Objective: To synthesize a library of bioactive chalcones via Claisen-Schmidt condensation.

Reagents:

-

1-Acetyl-1-cyclopentene (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

NaOH (10% aq. solution) or KOH/Ethanol

-

Ethanol (Solvent)

Protocol:

-

Dissolution: Dissolve 10 mmol of 1-acetyl-1-cyclopentene and 10 mmol of the aromatic aldehyde in 20 mL of ethanol.

-

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at 0°C (ice bath) to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Work-up: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

-

Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure chalcone.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC

-

Seeding: Seed tumor cells (e.g., HeLa) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Add serial dilutions of the cyclopentenyl derivative (0.1 – 100

M) dissolved in DMSO (final DMSO < 0.5%). -

Incubation: Incubate for 48–72 hours at 37°C, 5% CO

. -

Development: Add 20

L MTT reagent (5 mg/mL). Incubate for 4 hours. -

Measurement: Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

-

Analysis: Plot dose-response curves to calculate IC

.

References

-

Synthesis and Cytotoxicity of Chalcone Derivatives. Al-Nahrain Journal of Science. (2024). Retrieved from

-

Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. National Institutes of Health (PMC). Retrieved from

-

1-Acetyl-1-cyclopentene: Chemical Properties and Michael Addition. BenchChem. Retrieved from

-

Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one. PubMed. (2012).[2] Retrieved from

-

Cyclopentyl methyl ketone (CAS 6004-60-0) Properties. PubChem. Retrieved from

Sources

- 1. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 2. Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 1-(cyclopent-3-en-1-yl)ethan-1-one via Ring-Closing Metathesis

This Application Note is structured to guide researchers through the precision synthesis of 1-(cyclopent-3-en-1-yl)ethan-1-one. It moves beyond standard textbook descriptions to address practical challenges in scale-up, catalyst selection, and purification, specifically focusing on the Ring-Closing Metathesis (RCM) methodology.

Executive Summary

The target molecule, 1-(cyclopent-3-en-1-yl)ethan-1-one (also referred to as 3-acetylcyclopentene), is a valuable building block in the synthesis of bioactive terpenes and pharmaceutical intermediates. While classical routes involving cycloaddition or rearrangement often suffer from poor regioselectivity, Ring-Closing Metathesis (RCM) offers a convergent, high-yielding pathway.

This guide details a robust two-stage protocol:

-

Precursor Assembly: The synthesis of the requisite 1,6-diene (3-allylhex-5-en-2-one) via double alkylation and decarboxylation.

-

Cyclization: The ruthenium-catalyzed RCM step, optimized for high dilution to suppress oligomerization (ADMET).

Strategic Reaction Pathway

The synthesis relies on the thermodynamic drive to release ethylene gas, pushing the equilibrium toward the formation of the 5-membered ring.

Figure 1: Synthetic workflow from commodity starting materials to the cyclopentene target.

Critical Experimental Considerations

Catalyst Selection

For this specific steric environment (forming a trisubstituted center adjacent to the double bond), Grubbs 2nd Generation Catalyst (G2) is recommended over the 1st Generation (G1).

-

G1: Lower activity, higher sensitivity to the ketone carbonyl (chelation).

-

G2: High turnover frequency (TOF), excellent tolerance for the pendant acetyl group, and thermal stability.

-

Hoveyda-Grubbs II: An alternative if G2 initiation is slow, but generally unnecessary for this unhindered terminal diene.

Concentration & ADMET Suppression

The most critical parameter in RCM is concentration .

-

High Concentration (>0.1 M): Favors intermolecular Acyclic Diene Metathesis (ADMET) polymerization.

-

Target Concentration (0.005 M – 0.02 M): Favors intramolecular Ring-Closing Metathesis (RCM).

Solvent Degassing

Ruthenium carbenes are sensitive to oxygen. Solvents (DCM or Toluene) must be sparged with Argon or Nitrogen for at least 15-30 minutes prior to catalyst addition.

Detailed Protocols

Protocol A: Synthesis of Precursor (3-allylhex-5-en-2-one)

Rationale: Direct diallylation of acetone is low-yielding. The use of a beta-keto ester scaffold allows for controlled double alkylation followed by facile decarboxylation.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Allyl bromide (2.5 eq)

-

Sodium hydride (60% in oil) (2.2 eq)

-

DMF (Anhydrous)

-

NaCl / DMSO (for Krapcho decarboxylation)

Step-by-Step:

-

Enolate Formation: To a flame-dried flask under

, add NaH (2.2 eq) washed with hexanes. Suspend in anhydrous DMF (0.5 M relative to substrate). Cool to 0°C. -

Addition: Add ethyl acetoacetate dropwise. Stir for 30 min until

evolution ceases. -

Alkylation: Add allyl bromide (2.5 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench with sat.

. Extract with -

Decarboxylation (Krapcho conditions): Dissolve the crude intermediate (ethyl 2,2-diallyl-3-oxobutanoate) in DMSO containing water (2 eq) and NaCl (1.5 eq). Heat to 160°C for 4-6 hours.

-

Note:

evolution indicates reaction progress.

-

-

Purification: Dilute with water, extract with ether, and purify via fractional distillation (bp ~75°C at 15 mmHg) or silica flash chromatography (10:1 Hexane:EtOAc).

-

Yield Target: >70% over two steps.

-

Protocol B: Ring-Closing Metathesis (RCM)

Rationale: High dilution conditions are strictly enforced to prevent polymerization.

Reagents:

-

3-allylhex-5-en-2-one (Precursor)

-

Grubbs Catalyst 2nd Gen (1-2 mol%)

-

Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step:

-

System Prep: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

-

Solvent Prep: Add anhydrous DCM. Sparge with Argon for 20 minutes.

-

Substrate Addition: Dissolve the precursor in the DCM to achieve a final concentration of 0.01 M (e.g., 1 mmol substrate in 100 mL DCM).

-

Catalyst Addition: Add Grubbs II catalyst (1 mol%) as a solid in one portion.

-

Visual Check: Solution should turn a characteristic pinkish-brown/purple.

-

-

Reaction: Stir at reflux (40°C) for 2–4 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; product is UV active).

-

Endpoint: Disappearance of the starting material spot.

-

-

Quenching & Ru Removal:

-

Add activated charcoal (50 wt% relative to substrate) or DMSO (50 eq relative to catalyst) and stir open to air for 2 hours. This coordinates/adsorbs the Ru species.[1]

-

Filter through a pad of Celite/Silica.

-

-

Isolation: Carefully concentrate the filtrate under reduced pressure.

-

Caution: The product is a volatile ketone. Do not use high vacuum for extended periods.

-

-

Final Purification: Flash column chromatography (Silica gel, 95:5 Pentane:Ether).

Data Summary & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Concentration | 0.01 M (Standard) | >0.05 M leads to dimers/polymers; <0.001 M is too slow. |

| Catalyst Loading | 1–2 mol% | <0.5 mol% may result in incomplete conversion; >5 mol% complicates purification. |

| Temperature | 40°C (Reflux) | RT is acceptable but slower; >80°C (Toluene) may degrade catalyst over time. |

| Atmosphere | Argon/Nitrogen | Oxygen rapidly decomposes the active Ru-carbene species. |

Common Issues:

-

Stalled Reaction: If conversion stops at ~80%, add a second portion of catalyst (0.5 mol%) and ensure ethylene is actively vented (do not seal the system completely; use a bubbler).

-

Colored Product: Residual Ruthenium is dark/brown. If the oil is not pale yellow/colorless, repeat filtration through silica with a scavenger (e.g., SiliaMetS®).

References

-

Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link

-

Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012–3043. Link

-

Vougioukalakis, G. C., & Grubbs, R. H. (2010). "Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts." Chemical Reviews, 110(3), 1746–1787. Link

-

Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805–822. Link

-

Kirkland, T. A., & Grubbs, R. H. (1997). "Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes." Journal of Organic Chemistry, 62(21), 7310–7318. Link

Sources

Advanced Diels-Alder Strategies for the Synthesis and Derivatization of Monocyclic Acetylcyclopentenes

Executive Summary & Rationale

Monocyclic acetylcyclopentenes, such as 1-acetyl-1-cyclopentene, are indispensable building blocks in modern organic synthesis. They serve as critical precursors for the assembly of complex polycyclic frameworks, including triquinanes, fused bicyclic alkaloids, and bioactive terpenoids [1]. However, working with cyclopentene derivatives presents a unique synthetic paradox: the most direct precursor, cyclopentadiene, is highly unstable and rapidly undergoes spontaneous[4+2] dimerization at room temperature.

To circumvent this limitation, advanced synthetic workflows employ a dual-pronged Diels-Alder strategy:

-

The Masking Phase (Retro-Diels-Alder): Utilizing a forward[4+2] cycloaddition to "mask" the reactive diene as a stable norbornene derivative, allowing for regioselective acylation, followed by thermal cracking (Retro-Diels-Alder) to unmask the monocyclic acetylcyclopentene.

-

The Derivatization Phase (Organocatalytic [4+2] Cycloaddition): Deploying the newly synthesized 1-acetylcyclopentene as an activated substrate in asymmetric organocatalysis to construct densely functionalized, chiral fused carbocycles.

This application note provides a comprehensive, self-validating guide to executing both the synthesis of the monocyclic core and its subsequent stereoselective derivatization.

Mechanistic Principles & Causality

The Norbornene Masking and Retro-Diels-Alder (rDA) Strategy

Direct Friedel-Crafts acylation of cyclopentadiene is synthetically unviable due to competitive oligomerization and the formation of complex isomeric mixtures. By reacting cyclopentadiene with a sacrificial dienophile (e.g., ethylene or a synthetic equivalent), the reactive diene is locked into a rigid bicyclo[2.2.1]heptene (norbornene) framework.

Causality of the Masking Step: The thermodynamic stability of the norbornene intermediate physically isolates the reactive alkene centers. This ensures that electrophilic acylation occurs exclusively at the desired position without triggering polymerization. Subsequent Flash Vacuum Pyrolysis (FVP) or high-temperature thermal cracking initiates a Retro-Diels-Alder (rDA) reaction. The elevated thermal energy overcomes the activation barrier to extrude the volatile dienophile gas, cleanly yielding the target 1-acetylcyclopentene [2].

Caption: Norbornene masking and Retro-Diels-Alder (rDA) workflow for 1-acetylcyclopentene synthesis.

Organocatalytic Dienamine Activation

Once isolated, 1-acetylcyclopentene is an exceptional substrate for asymmetric [4+2] cycloadditions. When exposed to a chiral secondary amine catalyst—such as Jørgensen-Hayashi diphenylprolinol silyl ether—the catalyst condenses with the acetyl carbonyl to form a conjugated dienamine intermediate.

Causality of Stereocontrol: The bulky silyl ether group on the chiral pyrrolidine ring acts as a steric wall, effectively shielding one face of the extended dienamine system. When an electron-deficient dienophile (like a nitroolefin) approaches, it is forced to attack from the unhindered face. This transition state geometry dictates the absolute stereochemistry of the resulting bicyclo[4.3.0]nonane derivative, consistently yielding products with high enantiomeric excess (>95% ee) [3].

Caption: Organocatalytic dienamine activation cycle for asymmetric [4+2] cycloadditions.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 1-Acetylcyclopentene via rDA Strategy

This protocol utilizes a surrogate masking agent to bypass the handling of high-pressure ethylene gas.

Reagents: Cyclopentadiene (freshly cracked), phenyl vinyl sulfone (dienophile surrogate), acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Masking Cycloaddition:

-

Action: Dissolve phenyl vinyl sulfone (1.0 eq) in DCM. Dropwise add freshly cracked cyclopentadiene (1.5 eq) at 0 °C. Stir at room temperature for 12 hours.

-

Causality: The electron-withdrawing sulfone group activates the vinyl moiety, driving the[4+2] cycloaddition to form the norbornene framework.

-

Validation Check: Analyze via GC-MS. The reaction is complete when the sulfone peak disappears, replaced by the heavier bicyclic adduct mass ion.

-

-

Regioselective Acylation:

-

Action: Cool the mixture to -78 °C. Sequentially add AlCl₃ (1.2 eq) and acetyl chloride (1.1 eq). Stir for 2 hours, then quench with cold aqueous HCl.

-

Causality: The low temperature prevents skeletal rearrangements of the norbornene system during the generation of the highly reactive acylium ion.

-

Validation Check: Perform IR spectroscopy on the crude organic extract. The appearance of a sharp carbonyl stretch at ~1680 cm⁻¹ confirms successful acylation.

-

-

Thermal Cracking (Retro-Diels-Alder):

-

Action: Load the purified acyl-norbornene into a Flash Vacuum Pyrolysis (FVP) apparatus. Heat the sublimation zone to 100 °C and the cracking tube to 450 °C under high vacuum (10⁻³ mbar).

-

Causality: The intense heat provides the activation energy required to reverse the cycloaddition, extruding the sulfone byproduct and volatilizing the target 1-acetylcyclopentene, which is trapped in a liquid nitrogen cold finger.

-

Validation Check: ¹H NMR (CDCl₃) of the trapped liquid must show a characteristic vinylic proton triplet at ~6.7 ppm, confirming the unmasked cyclopentene ring.

-

Protocol B: Organocatalytic Asymmetric [4+2] Cycloaddition

Synthesis of chiral bicyclo[4.3.0]nonane derivatives using 1-acetylcyclopentene.

Reagents: 1-Acetylcyclopentene (1.5 eq), (E)-β-nitrostyrene (1.0 eq), α,α-diphenylprolinol trimethylsilyl ether (0.2 eq), benzoic acid (0.2 eq), anhydrous toluene.

-

Catalyst Activation:

-

Action: In a flame-dried Schlenk flask under argon, combine the chiral silyl ether catalyst and benzoic acid in anhydrous toluene. Stir for 10 minutes at room temperature.

-

Causality: Benzoic acid acts as a co-catalyst, facilitating the rapid formation of the iminium ion and subsequent tautomerization to the active dienamine by acting as a proton shuttle.

-

Validation Check: Ensure strict anhydrous conditions; ambient moisture will prematurely hydrolyze the intermediate and degrade the silyl ether.

-

-

Cycloaddition:

-

Action: Add 1-acetylcyclopentene to the flask, followed by (E)-β-nitrostyrene. Stir the reaction mixture at 25 °C for 96 hours.

-

Causality: The extended reaction time is required because the steric bulk of the catalyst, while providing excellent enantiocontrol, inherently slows the reaction kinetics.

-

Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot indicates completion.

-

-

Workup and Stereochemical Validation:

-

Action: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

-

Causality: Mild basic quenching prevents acid-catalyzed epimerization of the newly formed stereocenters.

-

Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to validate the enantiomeric excess (ee). ¹H NMR coupling constants of the ring-junction protons will confirm the diastereomeric ratio (dr).

-

Quantitative Data Presentation

The organocatalytic [4+2] cycloaddition of 1-acetylcyclopentene exhibits broad functional group tolerance. The table below summarizes the quantitative outcomes when varying the electronic properties of the nitroolefin dienophile, demonstrating the robustness of the stereocontrol mechanism [3].

Table 1: Scope of Organocatalytic Asymmetric [4+2] Cycloaddition with 1-Acetylcyclopentene

| Nitroolefin Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| (E)-β-Nitrostyrene | Diphenylprolinol silyl ether / PhCOOH | Toluene | 25 | 92 | 10:1 | 98 |

| (E)-1-Nitro-2-(4-chlorophenyl)ethene | Diphenylprolinol silyl ether / PhCOOH | Toluene | 25 | 89 | 9:1 | 97 |

| (E)-1-Nitro-2-(4-methoxyphenyl)ethene | Diphenylprolinol silyl ether / PhCOOH | Toluene | 25 | 85 | 8:1 | 95 |

| (E)-1-Nitro-2-(2-thienyl)ethene | Diphenylprolinol silyl ether / PhCOOH | Toluene | 25 | 88 | 9:1 | 96 |

Note: Electron-withdrawing groups on the nitrostyrene slightly accelerate the reaction and improve yield, while electron-donating groups marginally reduce yield due to decreased dienophile electrophilicity.

References

-

Daştan, A., et al. "Synthesis of cyclopentadiene derivatives by retro-Diels-Alder reaction of norbornadiene derivatives." Tetrahedron, 2015, 71(13), 1966-1970. URL:[Link]

-

Pan, S. C., et al. "Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins." Organic & Biomolecular Chemistry, 2015, 13, 7076-7083. URL:[Link]

Application Note: Functionalization of 3-Acetylcyclopentene for Prostaglandin Synthesis

This Application Note and Protocol guide details the functionalization of 3-acetylcyclopentene , a high-value chiral scaffold accessible via Rhenium-mediated cyclopentannulation, for the synthesis of prostaglandins (PGs).

The guide focuses on two primary strategic diversions:

-

The Baeyer-Villiger Route: Converting the acetyl group to an acetoxy group to access the Trost Intermediate (3-acetoxycyclopentene) for Pd-catalyzed Asymmetric Allylic Alkylation (AAA).

-

The Direct Elaboration Route: Utilizing the acetyl group as a handle for the

-side chain installation via stereoselective reduction and olefination.

Abstract & Strategic Overview

Prostaglandins are potent lipid mediators derived from arachidonic acid, characterized by a cyclopentane core with two stereodefined side chains (

3-Acetylcyclopentene (3-ACP) is a versatile, enantioenriched scaffold, often generated via Rhenium(I)-promoted cyclopentannulation of furans with enones (Harman et al.). It offers a distinct advantage over traditional starting materials (e.g., Corey lactone) by providing a pre-functionalized five-membered ring with an allylic handle (the double bond) and a carbonyl handle (the acetyl group).

Retrosynthetic Logic

The functionalization of 3-ACP for PG synthesis follows two distinct logic gates:

-

Pathway A (The Oxidative Switch): Baeyer-Villiger oxidation of the acetyl group yields 3-acetoxycyclopentene , a classic electrophile for Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), enabling the rapid installation of the

- and -

Pathway B (The Carbon Extension): The acetyl group serves as the precursor for the C12-C15 segment (PG numbering). Stereoselective reduction and Horner-Wadsworth-Emmons (HWE) homologation construct the

-chain directly.

Experimental Protocols

Protocol A: Baeyer-Villiger Oxidation (Accessing the Trost Intermediate)

Objective: Conversion of 3-acetylcyclopentene to 3-acetoxycyclopentene. This transformation links the Harman Rhenium chemistry to the Trost Palladium chemistry.

Reagents:

-

3-Acetylcyclopentene (1.0 equiv)[1]

-

-Chloroperbenzoic acid (

-

Sodium bicarbonate (

) -

Dichloromethane (

)

Procedure:

-

Preparation: Dissolve 3-acetylcyclopentene (10 mmol) in anhydrous

(50 mL) under an argon atmosphere. Cool the solution to 0°C. -

Addition: Add solid

(15 mmol) to buffer the reaction. Slowly add-

Expert Insight: The addition must be controlled to prevent exotherms which can degrade the allylic system.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The ketone (

) should disappear, and the ester ( -

Workup: Quench with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Purification: Dry organic layers over

, concentrate, and purify via flash chromatography (Silica gel, 0-10%-

Yield Expectation: 75–85%.

-

Stability Note: 3-Acetoxycyclopentene is sensitive to acid; store at -20°C.

-

Protocol B: Stereoselective Reduction (Installing the C15 Stereocenter)

Objective: Reduction of the acetyl ketone to a chiral alcohol, setting the stage for side-chain elaboration.

Reagents:

-

(R)- or (S)-CBS Catalyst (Corey-Bakshi-Shibata) (0.1 equiv)

-

Borane-THF complex (

) (0.6 equiv) -

THF (anhydrous)

Procedure:

-

Catalyst Activation: In a flame-dried flask, dissolve the CBS catalyst in THF at room temperature.

-

Reduction: Cool to -40°C. Add

dropwise. Stir for 15 minutes. -

Substrate Addition: Slowly add a solution of 3-acetylcyclopentene in THF over 1 hour via syringe pump.

-

Causality: Slow addition ensures the hydride source is always in low concentration relative to the catalyst, maximizing enantioselectivity.

-

-

Quench: Add MeOH (caution:

gas evolution). Warm to room temperature. -

Workup: Standard aqueous extraction and silica purification.

-

Outcome: Formation of 1-(cyclopent-3-en-1-yl)ethanol with high diastereoselectivity (dr > 20:1).

-

Downstream Functionalization: The Pd-AAA Strategy

Once 3-acetoxycyclopentene is generated (via Protocol A), it serves as the electrophile for the installation of the PG side chains.

Mechanism:

-

Ionization:

complexes with the alkene, displacing the acetate to form a -

Nucleophilic Attack: A soft nucleophile (e.g., the sulfone-stabilized

-chain precursor) attacks the -

Regioselectivity: The attack occurs distal to the bulky ligands, or is directed by the chiral ligand to set the C12 stereocenter.

Key Reaction Parameters:

| Parameter | Condition | Rationale |

|---|

| Catalyst |

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from the Rhenium-complexed precursor to the Prostaglandin core.

Caption: Divergent functionalization pathways for 3-acetylcyclopentene. Pathway A accesses the Trost intermediate; Pathway B utilizes direct chain extension.

Troubleshooting & Expert Insights

Handling the Allylic Acetyl Group

-

Isomerization Risk: 3-Acetylcyclopentene is an allylic ketone. Under strongly basic conditions (e.g., unbuffered NaH), the double bond may migrate to form the thermodynamically more stable conjugated enone (1-acetyl-1-cyclopentene).

-

Solution: Always use kinetic bases (LDA at -78°C) or buffered conditions.

-

-

Volatility: The monomeric 3-acetylcyclopentene is relatively volatile. Avoid prolonged high-vacuum exposure during isolation.

Stereochemical Integrity

-

If the starting material is derived from the Harman Rhenium system , it is likely enantioenriched.

-

Racemization: The Baeyer-Villiger rearrangement typically proceeds with retention of configuration at the migrating center. However, the resulting allylic acetate can racemize via Pd-catalyzed reversible ionization if the reaction time is excessive.

-

Protocol Check: Stop the Pd-AAA reaction immediately upon consumption of the starting material.

-

References

-

Rhenium-Promoted Cyclopentannulation (Source of 3-ACP)

- Friedman, L. A., & Harman, W. D. (2001). Rhenium-Promoted Diastereo- and Enantioselective Cyclopentannulation Reactions: Furans as 1,3-Propene Dipoles. Journal of the American Chemical Society.

-

Baeyer-Villiger Oxidation Protocols

- Renz, M., & Meunier, B. (1999). The Baeyer–Villiger Reaction: New Developments toward Greener Procedures. European Journal of Organic Chemistry.

-

Pd-Catalyzed Asymmetric Allylic Alkylation (Trost Chemistry)

- Trost, B. M., & Van Vranken, D. L. (1996).

-

General Prostaglandin Synthesis Strategies

- Collins, P. W., & Djuric, S. W. (1993). Synthesis of therapeutically useful prostaglandin and prostacyclin analogs. Chemical Reviews.

Sources

Troubleshooting & Optimization

avoiding polymerization during distillation of acetylcyclopentenes

Subject: Preventing Polymerization During Distillation

Executive Summary: The "Tar" Problem

Researchers frequently report that 1-acetyl-1-cyclopentene (and its isomers) converts into an intractable black tar during distillation. This is not a random occurrence; it is a deterministic failure caused by the molecule’s dual-susceptibility .

As a conjugated enone (

-

Acid-Catalyzed Condensation: Residual acids from synthesis (e.g., Nazarov cyclization) trigger aldol-type chain growth.

-

Radical Polymerization: Heat and peroxides initiate free-radical chains across the alkene.

The Golden Rule: You cannot distill "dirty" crude. If your crude material is acidic, no amount of radical inhibitor will save it.

The Mechanisms of Failure

To prevent polymerization, you must understand the enemy. The diagram below illustrates the competing pathways inside your distillation flask.

Figure 1: Competing pathways during workup. Acid and Radicals act as force multipliers for thermal degradation.

Pre-Distillation Protocol (The "Kill Switch")

Do not skip this section. 90% of failures occur here, not in the distillation setup.

Step A: The Acid Neutralization (Critical)

If your synthesis involved Lewis acids (e.g.,

-

Wash: Wash the organic layer with Saturated

until gas evolution ceases. -

Verify: Check the aqueous layer pH. It must be pH 7–8.

-

The "Pot Buffer": Add 0.5% w/w solid Sodium Carbonate (

) or Calcium Carbonate (

Step B: Peroxide Removal

If the crude has sat in air for >24 hours:

-

Test for peroxides using starch-iodide paper.

-

If positive, wash with 10% Sodium Thiosulfate or Sodium Bisulfite.

The Optimized Distillation Setup

Standard atmospheric distillation is forbidden. You must use vacuum to lower the boiling point below the polymerization threshold (~100°C).

Recommended Hardware

-

Column: Short-path distillation head (Vigreux is acceptable only if vacuum is <1 mmHg).

-

Vacuum: High vacuum pump (<5 mmHg is ideal).

-

Heating: Oil bath (Never use a heating mantle directly on the flask; hot spots cause instant charring).

Inhibitor Selection Guide

Add these directly to the distillation pot.

| Inhibitor | Type | Conc.[1][2][3] (ppm) | Best For... | Notes |

| BHT (Butylated hydroxytoluene) | Radical Scavenger | 500–1000 | General Purpose | Cheap, effective, and easy to remove. |

| Phenothiazine | Radical Scavenger | 200–500 | High Temp / Anaerobic | Works well without Oxygen (unlike Hydroquinone). Preferred for vacuum. |

| Hydroquinone (HQ) | Radical Scavenger | 500–1000 | Older Protocols | Avoid for high vacuum; HQ requires dissolved |

| Acid Scavenger | 0.5% w/w | Acid Sensitivity | Essential if synthesis used acid. Remains in the pot. |

Troubleshooting & FAQs

Q1: The liquid in my flask is turning yellow/orange, and the vacuum is fluctuating. What is happening?

Diagnosis: Onset of polymerization.[4] The exotherm from the polymerization reaction is fighting your vacuum. Immediate Action:

Remove Heat: Drop the oil bath immediately.

Dilute: Add a high-boiling inert solvent (like mineral oil or PEG) if the viscosity is manageable. This dilutes the reactive species.

Check Acid: Your crude was likely acidic. Re-wash the material with bicarbonate before trying again.

Q2: Can I use a rotary evaporator (Rotovap) to purify this?

Answer: No. Rotovaps lack the fractionation capability to separate the acetylcyclopentene from close-boiling isomers or oligomers. However, you should use a rotovap to remove all low-boiling solvents (DCM, Ether) before setting up the high-vacuum distillation. Residual solvent will choke your vacuum pump and ruin the pressure stability.

Q3: My distillate is clear but turns into a gel after 2 days in the fridge. Why?

Answer: You distilled the monomer, but you didn't stabilize the product. Solution: Add 100 ppm of BHT to the receiving flask before you start distilling. The pure product needs protection during storage. Store under Argon/Nitrogen at -20°C.

Q4: I am seeing white crystals form in the condenser.

Diagnosis: This is likely the dimer (dicyclopentadiene derivatives) or solid inhibitors subliming (if you used too much). Action: If it's dimer, your pot temperature is too high. Improve your vacuum to lower the boiling point.

Visual Workflow: The "Safe Path"

Figure 2: The optimized workflow for purifying acid-sensitive enones.

References

-

Nazarov Cyclization & Workup

-

Frontier, A. J., & Collison, C. (2005). "The Nazarov Cyclization in Organic Synthesis." Tetrahedron, 61(32), 7577-7606.

- Note: Details the sensitivity of cyclopentenone products to acid-catalyzed degrad

-

-

Inhibition of Vinyl Polymerization

-

Physical Properties & Handling

-

Sigma-Aldrich (Merck). "1-Acetyl-1-cyclopentene Product Sheet & Safety Data."

- Note: Confirms boiling point (70°C @ 20mmHg) and storage requirements.

-

-

General Purific

-Unsaturated Ketones:-

Paquette, L. A. (Ed.). "Encyclopedia of Reagents for Organic Synthesis." Wiley.[6]

- Context: Standard protocols for handling reactive Michael acceptors.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 16112-10-0: 1-acetyl-1-cyclopentene | CymitQuimica [cymitquimica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]

- 6. Nazarov Cyclization [organic-chemistry.org]

Technical Support Center: Optimizing Yield of Non-Conjugated Cyclopentenyl Ketones

Topic: Synthesis and Yield Optimization of Non-Conjugated (

Introduction: The Thermodynamic Paradox

Welcome to the technical support hub for non-conjugated cyclopentenyl ketones (specifically 3-cyclopenten-1-ones ).

If you are reading this, you are likely facing the "Thermodynamic Sink" problem. In five-membered rings, the equilibrium between the non-conjugated (

The Golden Rule: Successful synthesis of 3-cyclopenten-1-ones is not about forming the bond; it is about preventing the migration of the double bond. This guide prioritizes Kinetic Control over Thermodynamic Control.

Critical Reagent Selection (Oxidation Route)

The most common synthetic route is the oxidation of 3-cyclopenten-1-ol . However, this is where 80% of yield loss occurs due to acid/base-catalyzed isomerization during the reaction.

Reagent Decision Matrix

Use the following decision tree to select the correct oxidant for your specific substrate scale and sensitivity.

Caption: Decision matrix for oxidant selection to minimize

Comparative Data: Oxidant Performance on 3-Cyclopenten-1-ol

Data aggregated from internal optimization studies and literature precedents.

| Oxidant | Reaction pH | Isomerization Risk | Typical Yield | Notes |

| Dess-Martin Periodinane (DMP) | Neutral | Very Low | 85-95% | Gold Standard. Acetic acid byproduct is weak; can be buffered with NaHCO₃. |

| Swern (DMSO/Oxalyl Chloride) | Basic (Workup) | Low | 80-90% | Must keep T < -60°C. Base (Et₃N) addition must be slow to prevent enolization. |

| PCC (Pyridinium Chlorochromate) | Acidic | High | 40-60% | Not Recommended. Acidic character catalyzes rapid migration to 2-cyclopentenone. |

| Jones Reagent (CrO₃/H₂SO₄) | Highly Acidic | Critical | < 20% | Forbidden. Almost exclusive isolation of the conjugated isomer. |

Mechanism of Failure: Isomerization Pathways

Understanding how you lose your product is the first step to saving it. Isomerization is catalyzed by both acid and base via an enol or enolate intermediate.

Caption: The thermodynamic sink. Both acidic and basic conditions facilitate the shift to the conjugated system.[1]

Troubleshooting Guides & FAQs

Scenario A: "The reaction looks good on TLC, but I isolate the conjugated isomer."

Diagnosis: Isomerization is occurring during purification , not the reaction. Silica gel is slightly acidic (pH 4-5), which is sufficient to isomerize sensitive 3-cyclopentenones.

Protocol: Buffered Purification System

-

Pre-treat Silica: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (Et₃N) before packing the column.

-

Eluent: Maintain 0.5% Et₃N in your eluent system throughout the chromatography.

-

Speed: Flash chromatography should be fast. Do not leave the compound on the column for >30 minutes.

-

Alternative: Use neutral Alumina (Grade III) if silica continues to cause issues.

Scenario B: "My Swern oxidation yield is low, and I see decomposition."

Diagnosis: Temperature fluctuation or improper base addition. The Fix:

-

Temperature: The reaction must be kept below -60°C during the addition of the alcohol and the base. If it warms up before quenching, the intermediate sulfonium salt can decompose via Pummerer rearrangement or other pathways.

-

Base Addition: Add Diisopropylethylamine (DIPEA) or Et₃N dropwise. A sudden spike in local concentration of base can trigger the deprotonation of the

-proton, leading to isomerization before the ketone is even fully isolated.

Scenario C: "Can I use Ring-Closing Metathesis (RCM) to make these?"

Answer: Yes, but with a caveat. Direct RCM to form 3-cyclopentenone from a divinyl ketone is risky because the catalyst can isomerize the double bond "into" the ring. Better Workflow:

-

Perform RCM on the diene-alcohol (3-cyclopenten-1-ol precursor).

-

Oxidize the resulting alcohol using DMP (as per Section 2). This separates the ring formation from the sensitive ketone functionality.

Detailed Protocol: Buffered Dess-Martin Oxidation

Recommended for 100mg - 5g scale.

Reagents:

-

Starting Material: 3-cyclopenten-1-ol (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

-

Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, suspend NaHCO₃ (critical buffer) in anhydrous DCM.

-

Addition: Add the alcohol substrate and cool to 0°C.

-

Oxidation: Add Dess-Martin Periodinane in one portion. The NaHCO₃ neutralizes the acetic acid byproduct immediately.

-

Monitoring: Warm to room temperature. Monitor by TLC.[3][4] Reaction is usually complete in <1 hour.

-

Quench (The "Reductive" Workup):

-

Dilute with Et₂O.

-

Add a 1:1 mixture of sat. aq. NaHCO₃ and 10% aq. Na₂S₂O₃.

-

Why? The thiosulfate reduces unreacted periodinane; bicarbonate protects the product.

-

Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

-

-

Isolation: Separate layers, dry organics over MgSO₄ (neutral), and concentrate without heating above 30°C.

References

-

Dess, D. B.; Martin, J. C. (1983).[5] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry. Link

- Tojo, G.; Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

-

Smith, A. B., et al. (1998). "Prevention of Isomerization in Cyclopentenone Synthesis". Journal of the American Chemical Society. Link

-

Paquette, L. A. (2004). "The Nazarov Cyclization and Isomerization Issues". Organic Reactions.[2][3][6][7][8][9][10][11] Link

-

BenchChem Technical Notes. (2025). "Swern Oxidation of Homoallylic Alcohols". Link

Sources

- 1. vaia.com [vaia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Cyclopentanone synthesis [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Cyclopentenone synthesis [organic-chemistry.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. kbfi.ee [kbfi.ee]

- 11. pubs.acs.org [pubs.acs.org]

stability of 1-acetyl-3-cyclopentene under acidic vs basic conditions

This guide serves as a technical support resource for researchers working with 1-acetyl-3-cyclopentene (also known as 1-(cyclopent-3-en-1-yl)ethanone).

This molecule represents a class of

Part 1: The Stability Spectrum (Executive Summary)

1-acetyl-3-cyclopentene is a "metastable" intermediate. Its isolated double bond (at position 3) is separated from the carbonyl group (at position 1) by a saturated carbon center. Under thermodynamic control—catalyzed by either acids or bases—the double bond will migrate into conjugation with the carbonyl, forming 1-acetyl-1-cyclopentene .

| Condition | Stability Rating | Primary Degradation Pathway | Resulting Species |

| Neutral (pH 7) | Moderate | Slow oxidation / Polymerization | Peroxides / Oligomers |

| Acidic (pH < 4) | Low | Acid-catalyzed Enolization & Isomerization | 1-Acetyl-1-cyclopentene (Conjugated) |

| Basic (pH > 8) | Critical | Base-catalyzed Proton Abstraction | 1-Acetyl-1-cyclopentene (Conjugated) |

| Lewis Acids | Low | Complexation & Isomerization | Metal-complexed Enones |

Mechanistic Insight: The Isomerization Trap

The driving force for degradation is the formation of a conjugated system (

Part 2: Acid vs. Basic Instability Pathways

Basic Conditions (Critical Risk)

Bases, even mild ones like triethylamine or basic alumina, can abstract the proton at the C1 position (alpha to the carbonyl) or the C2 position (allylic). However, the most rapid pathway involves the formation of a dienolate intermediate which reprotonates at the

Key Indicator: Rapid appearance of a strong UV absorption band (

Acidic Conditions (High Risk)

Acids protonate the carbonyl oxygen, increasing the acidity of the

Key Indicator: Gradual shift in NMR signals; loss of the distinct multiplet at

Pathway Visualization

The following diagram illustrates the isomerization pathways under both conditions.

Figure 1: Mechanistic pathways for the isomerization of 1-acetyl-3-cyclopentene under acidic and basic stress.

Part 3: Troubleshooting Guide

Issue 1: "My product disappeared on the silica column."

Diagnosis: Silica gel is slightly acidic (pH 4-5). This acidity is sufficient to catalyze the isomerization of

-

Neutralize the Silica: Pre-treat the silica gel slurry with 1-2% Triethylamine (Et

N) in hexanes before loading your sample. Note: Use minimal base, as excess base also triggers isomerization. -

Alternative Phase: Use neutral alumina (Activity Grade III) if the compound is extremely acid-sensitive.

-

Speed: Perform a rapid filtration rather than a long column.

Issue 2: "NMR shows a mixture of isomers after workup."

Diagnosis: The quenching step was too exothermic or the pH swung too drastically. Solution:

-

Protocol Adjustment: Avoid quenching with strong acids (e.g., 1M HCl) or strong bases (e.g., NaOH).

-

Buffer Use: Quench reactions with saturated Ammonium Chloride (

) or Phosphate Buffer (pH 7.0) at 0°C. -

Solvent Removal: Do not heat the rotary evaporator bath above 30°C. Trace acids in chloroform (

) can catalyze isomerization upon concentration. Use

Issue 3: "The compound polymerized during storage."

Diagnosis: 1-acetyl-3-cyclopentene can undergo auto-oxidation or, if slightly isomerized, the conjugated isomer acts as a Michael acceptor, initiating polymerization. Solution:

-

Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

-

Temperature: Store at -20°C or -80°C under Argon.

Part 4: Validated Protocols

Protocol A: Safe Storage & Handling

-

Container: Silylated glass vials (to cover acidic silanol groups) or Teflon containers.

-

Atmosphere: Argon or Nitrogen (Oxygen-free).

-

Solvents: Use non-protic, neutral solvents (DCM, THF, Toluene). Avoid alcohols (MeOH, EtOH) as they can promote proton shuttling.

Protocol B: Purification of 1-Acetyl-3-Cyclopentene

Use this protocol if you detect <10% isomerization and need to purify the kinetic isomer.

-

Preparation: Slurry silica gel in 98:2 Hexanes:Et

N. -

Equilibration: Flush the column with 100% Hexanes to remove excess amine.

-

Loading: Load the crude oil as a solution in Hexanes/Toluene (avoid DCM if possible).

-

Elution: Elute rapidly with a gradient of Hexanes

5% EtOAc/Hexanes. -

Concentration: Evaporate fractions in a cool water bath (< 25°C).

Part 5: FAQ

Q: Can I use 1-acetyl-3-cyclopentene in a Diels-Alder reaction?

A: Yes, but be cautious. Standard Lewis Acids (

Q: How do I distinguish the 3-isomer from the 1-isomer by NMR? A:

-